BenchChemオンラインストアへようこそ!

1-(3,6-dichloro-9H-carbazol-9-yl)-3-(1-pyrrolidinyl)-2-propanol

Antitumor Topoisomerase I Carbazole aminoalcohols

The target compound (CAS 304893-76-3, C₁₉H₂₀Cl₂N₂O, MW 363.28) is a carbazole aminoalcohol featuring a 3,6-dichlorocarbazole core linked via a 2-hydroxypropyl spacer to a pyrrolidine ring. It belongs to a scaffold class extensively explored for membrane-targeting antibacterial activity (DCAP analogs), topoisomerase I inhibition, and antiparasitic indications.

Molecular Formula C19H20Cl2N2O
Molecular Weight 363.3 g/mol
Cat. No. B5172274
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-(3,6-dichloro-9H-carbazol-9-yl)-3-(1-pyrrolidinyl)-2-propanol
Molecular FormulaC19H20Cl2N2O
Molecular Weight363.3 g/mol
Structural Identifiers
SMILESC1CCN(C1)CC(CN2C3=C(C=C(C=C3)Cl)C4=C2C=CC(=C4)Cl)O
InChIInChI=1S/C19H20Cl2N2O/c20-13-3-5-18-16(9-13)17-10-14(21)4-6-19(17)23(18)12-15(24)11-22-7-1-2-8-22/h3-6,9-10,15,24H,1-2,7-8,11-12H2
InChIKeyVXMFEHUNDKFMOF-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

1-(3,6-Dichloro-9H-carbazol-9-yl)-3-(1-pyrrolidinyl)-2-propanol: Core Identity and Pharmacological Context for Research Procurement


The target compound (CAS 304893-76-3, C₁₉H₂₀Cl₂N₂O, MW 363.28) is a carbazole aminoalcohol featuring a 3,6-dichlorocarbazole core linked via a 2-hydroxypropyl spacer to a pyrrolidine ring . It belongs to a scaffold class extensively explored for membrane-targeting antibacterial activity (DCAP analogs), topoisomerase I inhibition, and antiparasitic indications [1][2]. The 3,6-dichloro substitution pattern is demonstrably essential for biological membrane interaction, while the pyrrolidine moiety confers distinct physicochemical and pharmacological properties relative to open-chain amine analogs [1]. This compound has been profiled in antitumor, antimalarial, and antibacterial screening cascades, establishing its multi-target research utility [2][3][4].

Why 1-(3,6-Dichloro-9H-carbazol-9-yl)-3-(1-pyrrolidinyl)-2-propanol Cannot Be Readily Replaced by Generic Carbazole Aminoalcohol Analogs


Carbazole aminoalcohols exhibit profound structure-activity divergence depending on the N-alkylated tail group identity. In the DCAP antibacterial series, replacement of the parent tris(hydroxymethyl)aminomethane tail with hydrophobic alkylamines shifted MIC values against E. coli BW25113 ΔtolC from 20 μM to as low as 2.5 μM—an 8-fold potency range driven solely by tail hydrophobicity (cLogP) [1]. In the antitumor topoisomerase I series, the pyrrolidine-bearing derivative 5 clustered with the most potent propyl-to-pentyl amine analogs (single-digit micromolar IC₅₀ across A549, HCT116, MDA-MB-231), while hexyl-to-decyl amine derivatives lost topo I inhibition entirely, indicating that tail cyclization versus chain extension bifurcates mechanism of action [2]. Furthermore, the anti-pseudomonal and anti-biofilm activity of the sec-butylamino analog (MIC = 18.5 μg mL⁻¹ against P. aeruginosa) is entirely absent in analogs lacking the 3,6-dichlorocarbazole core [3]. Simple substitution with a differently N-substituted carbazole aminoalcohol therefore risks loss of target engagement, altered potency, or complete mechanistic switching.

Quantitative Differentiation Evidence for 1-(3,6-Dichloro-9H-carbazol-9-yl)-3-(1-pyrrolidinyl)-2-propanol Relative to Closest Analogs


Topoisomerase I Inhibitory Antitumor Activity: Pyrrolidine Derivative 5 vs. Open-Chain Alkylamine Analogs

In the Chen et al. (2018) carbazole aminoalcohol series, the pyrrolidine-bearing derivative 5 (exactly matching the target compound scaffold) exhibited potent topoisomerase I inhibition and antiproliferative activity with IC₅₀ values in the single-digit micromolar range against A549, HCT116, and MDA-MB-231 cancer cell lines [1]. By contrast, hexyl-to-decyl amine substituted carbazole aminoalcohols (compounds 16–22) showed no meaningful topo I inhibition despite retaining antiproliferative activity via an alternative Bcl-2-mediated mechanism [1]. Within the active topo I-inhibiting cluster, the pyrrolidine derivative grouped with the most potent propyl-to-pentyl amine derivatives (7, 14, 15, 24), indicating that cyclic amine substitution preserves the topo I-poisoning pharmacophore while offering distinct physicochemical properties [1].

Antitumor Topoisomerase I Carbazole aminoalcohols

PARP11 Inhibition: Target Compound vs. PARP10 Selectivity Window

The target compound was profiled against human mono-ADP-ribosyltransferase PARP11 and PARP10 in enzymatic assays. Against PARP11, the compound yielded an IC₅₀ of 5,750 nM (5.75 μM), while against the closely related PARP10 isoform, it showed approximately 5-fold greater potency with an IC₅₀ of 1,120 nM (1.12 μM) [1]. This intra-PARP selectivity profile (PARP10 > PARP11) is notable because PARP10 and PARP11 share overlapping substrate recognition but differ in cellular functions—PARP10 is implicated in NF-κB signaling and apoptosis, whereas PARP11 regulates nuclear envelope dynamics [1].

PARP Mono-ADP-ribosylation Carbazole

In Vivo Antimalarial Efficacy: Target Compound vs. Vehicle Control in P. chabaudi Mouse Model

The target compound was evaluated in a murine malaria model using nonlethal Plasmodium chabaudi chabaudi AS infection in C57BL/6 mice. At a dose of 7.5 mg/kg/day administered intraperitoneally starting 1 hour post-infection, the compound inhibited parasitemia when measured on day 7 post-infection . This in vivo activity was observed within a carbazole aminoalcohol series that also includes compounds with reported anti-trypanosomal and anti-leishmanial activity, positioning the pyrrolidine substitution as a tolerated modification for antiparasitic efficacy [1].

Antimalarial Plasmodium chabaudi In vivo efficacy

Membrane-Targeting Antibacterial Potential: Pyrrolidine Tail vs. DCAP Tris(hydroxymethyl) Tail

The DCAP (2-((3-(3,6-dichloro-9H-carbazol-9-yl)-2-hydroxypropyl)amino)-2-(hydroxymethyl)propane-1,3-diol) SAR study established that the 3,6-dichlorocarbazole core is indispensable for antibacterial activity (removal of chlorine atoms increased MIC to >80 μM against E. coli BW25113 ΔtolC, while the parent DCAP showed MIC = 20 μM) [1]. Critically, increasing the hydrophobicity of the N-alkylated tail from the tris-hydroxyl DCAP (cLogP = 1.46, MIC = 20 μM) to hydrophobic alkylamines such as isopentyl (cLogP = 5.04, MIC = 2.5 μM) produced an 8-fold potency improvement [1]. The target compound, bearing a pyrrolidine ring, represents an intermediate hydrophobicity tail (predicted cLogP ~4–5 based on structural analogs) that has not been directly tested in the DCAP antibacterial panel, suggesting a distinct and underexplored SAR space at the intersection of membrane-targeting and intracellular target engagement [1].

Antibacterial Membrane disruption DCAP analog

Structural Differentiation: Pyrrolidine vs. Succinimide Analog at the N-Alkylated Tail

The closest commercially available structural analog is 1-[3-(3,6-dichloro-9H-carbazol-9-yl)-2-hydroxypropyl]pyrrolidine-2,5-dione (CAS 314052-84-1), which replaces the pyrrolidine ring of the target compound with a pyrrolidine-2,5-dione (succinimide) moiety . This substitution eliminates the basic tertiary amine center (the pyrrolidine nitrogen, predicted pKa ~9–10 and protonatable at physiological pH) in favor of a neutral, hydrogen-bond-accepting imide . The basic amine of the target compound is expected to confer lysosomotropic properties, enhanced aqueous solubility at low pH, and potential interactions with aspartate/glutamate-rich binding pockets—features entirely absent in the neutral succinimide analog [1].

Chemical probe Pyrrolidine Succinimide Carbazole

Diethylamino Analog as a Procurement-Relevant Baseline: MW, cLogP, and Rotatable Bond Count Comparison

1-(3,6-Dichlorocarbazol-9-yl)-3-(diethylamino)propan-2-ol (CAS 253448-91-8, MW 365.3, cLogP ~5.3) represents the closest acyclic tertiary amine comparator with available commercial sourcing . The target compound (MW 363.28, cLogP = 6.19) differs in two key physicochemical parameters: (i) a higher cLogP (~6.19 vs. ~5.3), conferring ~7–8× greater predicted lipophilicity; (ii) the conformational restriction of the pyrrolidine ring, reducing rotatable bond count by 2 relative to the diethylamino analog . These differences influence passive membrane permeability, CYP-mediated metabolism susceptibility, and entropic binding costs to protein targets [1].

Physicochemical comparison Lead optimization Drug-likeness

Evidence-Driven Application Scenarios for 1-(3,6-Dichloro-9H-carbazol-9-yl)-3-(1-pyrrolidinyl)-2-propanol in Scientific Research


Topoisomerase I-Targeted Anticancer Probe Development

Based on the demonstrated topo I inhibitory activity and single-digit micromolar antiproliferative IC₅₀ against A549, HCT116, and MDA-MB-231 cell lines (ChemistrySelect 2018), this compound serves as a validated starting point for developing topo I-poisoning anticancer agents [1]. Unlike long-chain alkylamine carbazole aminoalcohols (compounds 16–22) that lose topo I engagement, the pyrrolidine tail preserves the topo I-DNA cleavage complex stabilization mechanism, making this compound suitable for mechanistic studies of topo I-mediated DNA damage and G2/M cell-cycle arrest [1].

PARP10-Selective Tool Compound for Mono-ADP-Ribosylation Research

With an IC₅₀ of 1,120 nM against PARP10 and approximately 5-fold selectivity over PARP11 (IC₅₀ = 5,750 nM), this compound offers a starting scaffold for developing PARP10-selective chemical probes [2]. PARP10 is an understudied mono-ADP-ribosyltransferase involved in NF-κB signaling, apoptosis, and DNA damage response. The compound's selectivity window, though modest, distinguishes it from broad-spectrum PARP inhibitors and supports its use in target-identification and pathway-dissection experiments where PARP10-specific pharmacological tools are needed [2].

In Vivo Antimalarial Efficacy Studies in Murine Models

The compound has demonstrated in vivo parasitemia inhibition in the P. chabaudi chabaudi AS C57BL/6 mouse model at 7.5 mg/kg/day ip, supporting its use as a probe for carbazole-based antimalarial drug discovery . The established synthetic route to this compound (three-component decarboxylative coupling) enables analog generation, while the in vivo efficacy data provide a baseline for structure-activity relationship expansion in antiparasitic programs [1].

Membrane-Targeting Antibacterial SAR Gap-Filling

The DCAP antibacterial series demonstrates that N-alkylated tail hydrophobicity (cLogP) directly governs membrane disruption potency, with the most active analogs (MIC = 2.5 μM against E. coli ΔtolC) occupying cLogP values of 4.9–5.5 [3]. The target compound's pyrrolidine tail (cLogP = 6.19) extends beyond this explored range while introducing a basic amine absent in all active DCAP analogs. This compound therefore fills a critical, untested SAR region for probing whether membrane-targeting antibacterial activity can be maintained or enhanced at higher cLogP with an ionizable amine, potentially enabling pH-dependent bacterial selectivity [3].

Quote Request

Request a Quote for 1-(3,6-dichloro-9H-carbazol-9-yl)-3-(1-pyrrolidinyl)-2-propanol

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.